8-bromo-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
8-bromo-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a molecular formula of C27H26BrN3O2S and a molecular weight of 536.48 . This compound is primarily used in biochemical research, particularly in the field of proteomics.
Preparation Methods
The synthesis of 8-bromo-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including the formation of the benzoxadiazocine ring system and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-bromo-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific target and the context of the research .
Comparison with Similar Compounds
Similar compounds to 8-bromo-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include:
8-bromo-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: A similar compound with a different substituent on the benzoxadiazocine ring.
8-bromo-N-(2,4-dimethylphenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Another derivative with a different substituent pattern.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C20H20BrN3O2S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-10-4-6-14(11(2)8-10)22-18(25)16-17-13-9-12(21)5-7-15(13)26-20(16,3)24-19(27)23-17/h4-9,16-17H,1-3H3,(H,22,25)(H2,23,24,27) |
InChI Key |
RCASPLKIUAZKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)Br)OC2(NC(=S)N3)C)C |
Origin of Product |
United States |
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